4-(Chloromethyl)-4-ethyl-2-methylhexane
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Overview
Description
4-(Chloromethyl)-4-ethyl-2-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a hexane backbone, which also contains ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethyl-2-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyl-2-methylhexane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a catalyst like zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-ethyl-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Scientific Research Applications
4-(Chloromethyl)-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-ethyl-2-methylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-methyl-2-pentane: Similar structure but with a shorter carbon chain.
4-(Chloromethyl)-4-ethyl-2-pentane: Similar structure with a different arrangement of substituents.
4-(Bromomethyl)-4-ethyl-2-methylhexane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(Chloromethyl)-4-ethyl-2-methylhexane is unique due to its specific combination of substituents, which imparts distinct reactivity and properties. The presence of both ethyl and methyl groups on the hexane backbone, along with the chloromethyl group, allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C10H21Cl |
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Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(6-2,8-11)7-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
CMLUYGBWZYHZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)C)CCl |
Origin of Product |
United States |
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